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Compound of Interest

Compound Name: 2,4-Dichlorophenyl isothiocyanate

CAS No.: 6590-96-1

Cat. No.: B1360078

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-
Dichlorophenyl isothiocyanate (C₇H₃Cl₂NS), a compound of interest in various chemical and

pharmaceutical research fields. The following sections detail its infrared (IR), nuclear magnetic

resonance (NMR), and mass spectrometry (MS) data, along with the experimental protocols for

these analyses.

Molecular and Physical Properties
Property Value

Molecular Formula C₇H₃Cl₂NS

Molecular Weight 204.08 g/mol

CAS Number 6590-96-1

Appearance White to light yellow crystalline solid
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Spectroscopic Data
Infrared (IR) Spectroscopy
The infrared spectrum of 2,4-Dichlorophenyl isothiocyanate reveals key functional groups

present in the molecule. The most prominent feature is the very strong and broad absorption

band characteristic of the isothiocyanate (-N=C=S) group.

Wavenumber (cm⁻¹) Intensity Assignment

~2100 - 2000 Strong, Broad Asymmetric stretch of -N=C=S

~1600 - 1450 Medium - Strong
Aromatic C=C stretching

vibrations

~1250 - 1000 Medium - Strong C-Cl stretching vibrations

~850 - 750 Strong
C-H out-of-plane bending in

the aromatic ring

Note: The exact peak positions may vary slightly depending on the sample preparation method

(e.g., KBr pellet, thin film, or gas phase).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

the molecule.

The ¹H NMR spectrum of 2,4-Dichlorophenyl isothiocyanate is expected to show signals in

the aromatic region, corresponding to the three protons on the dichlorinated phenyl ring. The

chemical shifts and coupling patterns are influenced by the positions of the two chlorine atoms

and the isothiocyanate group.
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.6 d 1H H-3

~7.4 dd 1H H-5

~7.2 d 1H H-6

Note: Predicted values based on typical shifts for substituted aromatic compounds. The exact

values depend on the solvent and instrument frequency.

The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the

molecule. The isothiocyanate carbon is a key feature, although its signal can sometimes be

broad or have a lower intensity. Aromatic carbons attached to chlorine will exhibit higher

chemical shifts.

Chemical Shift (δ, ppm) Assignment

~140 - 125 Aromatic carbons (C-1, C-2, C-3, C-4, C-5, C-6)

~135 Isothiocyanate carbon (-N=C=S)

Note: The signal for the isothiocyanate carbon can be broad and difficult to observe.[1] The

specific chemical shifts for the aromatic carbons require detailed spectral analysis or

computational prediction for precise assignment.

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 2,4-Dichlorophenyl isothiocyanate results

in a characteristic fragmentation pattern that can be used for its identification. The molecular

ion peak is expected to show a distinctive isotopic pattern due to the presence of two chlorine

atoms.
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m/z Relative Intensity Assignment

203/205/207 High [M]⁺ (Molecular ion)

171/173 Medium [M - S]⁺

145/147 Medium [M - NCS]⁺

136 Medium [C₆H₃Cl₂]⁺

108 Medium [C₆H₃Cl]⁺

Note: The relative intensities are approximate. The isotopic pattern for two chlorine atoms ([M],

[M+2], [M+4]) will be in an approximate ratio of 9:6:1.

Experimental Protocols
Infrared (IR) Spectroscopy
Method: Attenuated Total Reflectance (ATR) or KBr Pellet Method.

Sample Preparation (KBr Pellet):

Grind a small amount (1-2 mg) of 2,4-Dichlorophenyl isothiocyanate with approximately

100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a transparent or

translucent pellet.

Data Acquisition:

Place the KBr pellet or apply the solid sample directly to the ATR crystal of the FTIR

spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and

H₂O absorptions.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Method: Solution-state ¹H and ¹³C NMR.

Sample Preparation:

Dissolve 5-10 mg of 2,4-Dichlorophenyl isothiocyanate in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition:

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz

or higher).

For ¹H NMR, typical parameters include a 90° pulse, a spectral width of ~16 ppm, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

For ¹³C NMR, proton decoupling is typically used to simplify the spectrum. A larger spectral

width (~220 ppm) and a greater number of scans are required due to the lower natural

abundance of ¹³C.

Mass Spectrometry (MS)
Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Preparation:

Prepare a dilute solution of 2,4-Dichlorophenyl isothiocyanate in a volatile organic

solvent (e.g., dichloromethane, ethyl acetate).

GC Separation:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC system equipped with

a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms).
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Use a temperature program to separate the analyte from the solvent and any impurities. A

typical program might start at a low temperature (e.g., 50 °C), ramp up to a high

temperature (e.g., 250-280 °C), and hold for a few minutes.

MS Analysis:

The eluent from the GC column is introduced into the ion source of the mass

spectrometer.

Use electron ionization (EI) at a standard energy of 70 eV.

Scan a mass range appropriate for the analyte (e.g., m/z 40-300) to detect the molecular

ion and its fragment ions.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of an organic compound like 2,4-Dichlorophenyl isothiocyanate.
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Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. scielo.br [scielo.br]

To cite this document: BenchChem. [Spectroscopic Profile of 2,4-Dichlorophenyl
Isothiocyanate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1360078/docs#spectroscopic-profile-of-2-4-
dichlorophenyl-isothiocyanate-a-technical-guide]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1360078/docs?utm_src=pdf-body-img#spectroscopic-profile-of-2-4-dichlorophenyl-isothiocyanate-a-technical-guide
https://www.benchchem.com/product/b1360078?utm_src=pdf-custom-synthesis#bc-rfq
https://www.scielo.br/j/qn/a/DxR9ymKTnwpgqWF74JVgvgd/?format=pdf&lang=en
https://www.benchchem.com/product/b1360078/docs#spectroscopic-profile-of-2-4-dichlorophenyl-isothiocyanate-a-technical-guide
https://www.benchchem.com/product/b1360078/docs#spectroscopic-profile-of-2-4-dichlorophenyl-isothiocyanate-a-technical-guide
https://www.benchchem.com/product/b1360078/docs#spectroscopic-profile-of-2-4-dichlorophenyl-isothiocyanate-a-technical-guide
https://www.benchchem.com/product/b1360078/docs#spectroscopic-profile-of-2-4-dichlorophenyl-isothiocyanate-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360078?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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